Lipophilicity Modulation: XLogP3 and Predicted CNS Permeability Profile
The 3-chlorophenyl substitution increases lipophilicity by approximately 0.5 log unit relative to the unsubstituted phenyl analog, as estimated by XLogP3. This places Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate within the optimal range for oral absorption (Lipinski Rule of 5) while its 2,4-dichlorophenyl derivative exceeds typical drug-like thresholds. The predicted XLogP3 values for the methyl ester forms are: target compound (CAS 121716-20-9) = 2.4; phenyl analog (CAS 29097-01-6) = 1.9; 2,4-dichlorophenyl analog (CAS 83279-65-6) = 3.2 [1][2][3].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (CAS 121716-20-9) |
| Comparator Or Baseline | CAS 29097-01-6 (phenyl analog): XLogP3 = 1.9; CAS 83279-65-6 (2,4-dichlorophenyl analog): XLogP3 = 3.2 |
| Quantified Difference | Δ XLogP3 = +0.5 vs phenyl analog; Δ XLogP3 = -0.8 vs 2,4-dichlorophenyl analog |
| Conditions | Predicted by XLogP3 algorithm (PubChem/PubChemLite) |
Why This Matters
The 0.5 log unit increase over the phenyl analog may enhance membrane permeability while maintaining solubility, making the 3-chlorophenyl variant a preferred choice for CNS-targeted or cell-permeable probe design.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795904, Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1230591, Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. View Source
- [3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2856604, Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate. View Source
